2-Ethoxypyrimidin-4-ol
Overview
Description
2-Ethoxypyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an ethoxy group attached to the second carbon and a hydroxyl group attached to the fourth carbon of the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. Another method involves the reaction of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Formation of 2-ethoxypyrimidin-4-one.
Reduction: Formation of 2-ethoxy-4,5-dihydropyrimidine.
Substitution: Formation of 2-substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
2-Ethoxypyrimidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or enzymes involved in nucleic acid synthesis, thereby affecting cellular functions and proliferation .
Comparison with Similar Compounds
2-Methoxypyrimidin-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethylpyrimidin-4-ol: Similar structure but with an ethyl group instead of an ethoxy group.
4-Hydroxypyrimidine: Lacks the ethoxy group but has a hydroxyl group at the fourth position
Uniqueness: 2-Ethoxypyrimidin-4-ol is unique due to the presence of both an ethoxy and a hydroxyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethoxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-7-4-3-5(9)8-6/h3-4H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDHKGJRSRSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395629 | |
Record name | 2-Ethoxypyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25957-58-8 | |
Record name | 2-Ethoxypyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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